3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone

Catalog No.
S836690
CAS No.
54289-76-8
M.F
C12H11NO3
M. Wt
217.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone

CAS Number

54289-76-8

Product Name

3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone

IUPAC Name

3-acetyl-4-hydroxy-1-methylquinolin-2-one

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

InChI

InChI=1S/C12H11NO3/c1-7(14)10-11(15)8-5-3-4-6-9(8)13(2)12(10)16/h3-6,15H,1-2H3

InChI Key

NGXLZSYWEVIMPO-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O

solubility

27.3 [ug/mL]

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O

3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is a compound belonging to the class of quinolone derivatives, which are characterized by a bicyclic structure containing a quinoline moiety. This compound features an acetyl group at the 3-position, a hydroxy group at the 4-position, and a methyl group at the 1-position of the quinoline ring. Its molecular formula is C_11H_9N_O_2, and it has garnered attention due to its potential biological activities and applications in medicinal chemistry.

The mechanism of action of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone remains unknown. Studies have explored its potential as an antioxidant and lipoxygenase inhibitor, but the detailed mechanisms underlying these activities require further investigation [].

3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone can undergo various chemical transformations, including:

  • Acylation: The hydroxy group can react with acylating agents to form esters.
  • Alkylation: The nitrogen atom in the quinoline ring can be alkylated using alkyl halides in the presence of bases.
  • Condensation Reactions: This compound can participate in condensation reactions with aldehydes or ketones to form hybrid compounds .

In addition, it can react with nucleophiles due to the electrophilic nature of the carbonyl group in the acetyl moiety, leading to diverse derivatives with modified biological properties .

Research indicates that 3-acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone exhibits significant biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.
  • Antitumor Activity: Studies have demonstrated cytotoxic effects against cancer cell lines, indicating its potential as an anticancer drug .
  • Anti-inflammatory Effects: The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

The synthesis of 3-acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone can be achieved through several methods:

  • Cyclization of 2-Aminoacetophenones: This method involves cyclizing 2-aminoacetophenones with appropriate reagents under acidic conditions.
  • Condensation Reactions: Reacting 4-hydroxyquinoline derivatives with acetic anhydride or acetyl chloride under basic conditions leads to the formation of this compound.
  • One-Pot Synthesis: A one-pot reaction involving multiple reagents can also yield this compound efficiently, minimizing purification steps .

3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone has several applications in various fields:

  • Pharmaceuticals: Its antimicrobial and anticancer properties make it a candidate for drug development.
  • Chemical Research: It serves as a building block for synthesizing more complex quinoline derivatives.
  • Agricultural Chemistry: Potential applications include developing agrochemicals due to its biological activity against pathogens .

Interaction studies of 3-acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone have focused on its binding affinity and activity against specific biological targets. For instance:

  • Molecular Docking Studies: These studies reveal the compound's potential interactions with enzymes involved in cancer progression and bacterial resistance mechanisms.
  • In Vivo Studies: Animal models have been utilized to assess its pharmacokinetics and therapeutic efficacy, providing insights into its potential clinical applications .

Several compounds share structural characteristics with 3-acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone. Here are some notable comparisons:

Compound NameKey FeaturesBiological Activity
4-HydroxyquinolineHydroxyl group at position 4Antimicrobial and anticancer
3-AcetylquinolineAcetyl group at position 3Antimicrobial
6-MethylquinolineMethyl substitution at position 6Antitumor
7-HydroxycoumarinHydroxyl group at position 7Antioxidant and anti-inflammatory

The uniqueness of 3-acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone lies in its specific combination of functional groups that enhance its biological activity compared to these similar compounds. Its ability to act on multiple biological pathways makes it a versatile candidate for further research and development in pharmacology .

XLogP3

1.3

Wikipedia

3-Acetyl-4-hydroxy-1-methylquinolin-2(1H)-one

Dates

Last modified: 08-16-2023

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